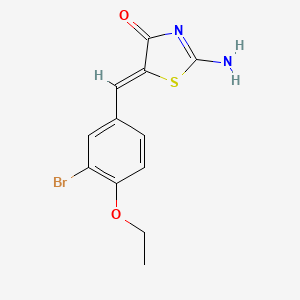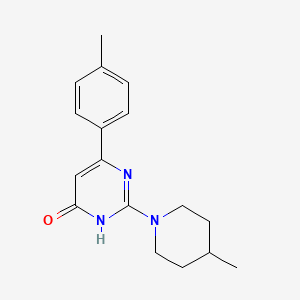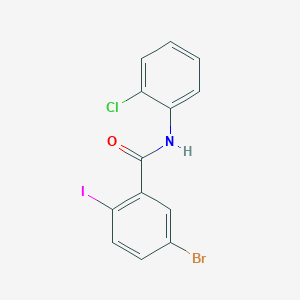![molecular formula C16H22N4O B6077610 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole is a chemical compound that has been extensively studied by researchers due to its potential applications in various fields. This compound is also known as PBD or 4,5-bis[(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]imidazole and has been found to possess several beneficial properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole is not fully understood. However, it is believed that this compound works by binding to specific biological molecules and altering their function. For example, it has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, such as:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells.
2. Induction of apoptosis: this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
3. Modulation of neurotransmitter release: This compound has been found to modulate the release of neurotransmitters such as dopamine and glutamate, which can affect brain function.
実験室実験の利点と制限
The advantages of using 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole in lab experiments include its fluorescent properties, which make it a useful tool for detecting biological molecules, and its ability to inhibit cancer cell growth and induce apoptosis.
The limitations of using this compound in lab experiments include its potential toxicity, which can limit its use in certain applications, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole, such as:
1. Development of new fluorescent probes: Researchers can explore the use of this compound as a basis for developing new fluorescent probes for detecting biological molecules.
2. Cancer therapy: Further research can be conducted to explore the potential of this compound as a cancer therapy.
3. Neuroscience research: This compound can be further studied in the context of neuroscience research, particularly in the study of neurotransmitter release and synaptic vesicle recycling.
4. Drug delivery: Researchers can explore the use of this compound as a basis for developing new drug delivery systems.
合成法
The synthesis of 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole involves the reaction of 4,5-diamino-2-(4-methoxyphenyl)-1,2,3-thiadiazole with 1-(3-chloropropyl)-4-(4-methoxyphenyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product.
科学的研究の応用
The primary application of 4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole is in the field of scientific research. This compound has been found to possess several properties that make it useful in various applications, such as:
1. Fluorescent probe: this compound is a fluorescent probe that can be used to detect biological molecules such as DNA, RNA, and proteins.
2. Cancer research: This compound has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells.
3. Neuroscience: this compound has been found to be a useful tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic vesicle recycling.
特性
IUPAC Name |
4-[(3-pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-10-20(9-1)14-6-4-8-19(12-14)11-13-5-3-7-15-16(13)18-21-17-15/h3,5,7,14H,1-2,4,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMTZEZSYPDLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)CC3=CC=CC4=NON=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)


![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)

